molecular formula C10H21NS B13006845 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine

2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine

Cat. No.: B13006845
M. Wt: 187.35 g/mol
InChI Key: YWRUNARVQAJHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethylthietane with 2-methylbutylamine in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietane ring and amine group play crucial roles in its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H21NS

Molecular Weight

187.35 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylbutyl)thietan-3-amine

InChI

InChI=1S/C10H21NS/c1-5-8(2)6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

YWRUNARVQAJHHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1CSC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.